molecular formula C11H20N2O3 B3110105 Tert-butyl 4-acetylpiperazine-1-carboxylate CAS No. 178312-59-9

Tert-butyl 4-acetylpiperazine-1-carboxylate

Cat. No. B3110105
M. Wt: 228.29 g/mol
InChI Key: QQFDVJXNIXQJGW-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylpiperazine-1-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It has a molecular weight of 227.30 . The compound is solid in form .


Physical And Chemical Properties Analysis

Tert-butyl 4-acetylpiperazine-1-carboxylate has a density of 1.1±0.1 g/cm3, a boiling point of 312.4±35.0 °C at 760 mmHg, and a flash point of 142.7±25.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Environmental Impacts and Toxicity Concerns

Tert-butyl 4-acetylpiperazine-1-carboxylate, along with similar chemical compounds, has been examined for its environmental occurrence, fate, and potential toxicity. Research highlights the detection of synthetic phenolic antioxidants (SPAs), which share structural similarities, in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including tert-butyl derivatives, have raised concerns due to their presence in human tissues and their potential toxic effects. Toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic. The transformation products of these compounds are often more toxic than the parent compounds, emphasizing the need for future research on their environmental behaviors and effects on human health (Liu & Mabury, 2020).

Synthetic Routes and Industrial Applications

The compound has also been studied in the context of synthetic routes and applications in industrial processes. For example, research on the synthetic routes of vandetanib, a therapeutic agent, identified tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a key intermediate. This highlights the compound's role in the synthesis of complex molecules with high commercial value, showcasing its importance in pharmaceutical manufacturing (Mi, 2015).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of compounds similar to tert-butyl 4-acetylpiperazine-1-carboxylate, such as ethyl tert-butyl ether (ETBE), provides insight into the microbial degradation pathways and the potential for bioaugmentation and biostimulation in groundwater remediation. This is critical for understanding how these compounds and their derivatives may be managed in contaminated sites to mitigate environmental impacts (Thornton et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . It has the signal word “Danger” and the hazard statement H301 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

tert-butyl 4-acetylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9(14)12-5-7-13(8-6-12)10(15)16-11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFDVJXNIXQJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901230055
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-acetylpiperazine-1-carboxylate

CAS RN

178312-59-9
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178312-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-acetyl-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901230055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of N-Boc-piperazine (300 mg, 1.63 mmol), triethylamine (494 mg, 3 equiv), and acetyl chloride (1.5 equiv) in dichloromethane was stirred overnight at rt. The solution was quenched by the dropwise addition of water. The organic layer was separated, dried over anhydrous Na2SO4, and evaporated in vacuo. The residue was purified by flash chromatography to give the title compound (˜85% yield) as a solid.
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300 mg
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494 mg
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85%

Synthesis routes and methods III

Procedure details

To a solution of N-t-butoxycarbonylpiperazine (7 g, 1 mol. equiv.) in dichloromethane (140 ml) at 0° C. under nitrogen was added triethylamine (6.29 ml, 1.2 mol. equiv.). The reaction mixture was vigorously stirred and acetyl chloride (3.21 ml, 1.2 mol. equiv.) was added, dropwise. The mixture was stirred for twenty four hours. The reaction mixture was washed with saturated aqueous sodium bicarbonate solution (30 ml), and the organic layer dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:ethyl acetate (1:19, by volume) to give the title compound (8.19 g). TLC Rf=0.33 (silica, methanol:ethyl acetate, 1:19, by volume). LRMS m/z=229(m+1)+. Found: C, 57.83; H, 8.83; N, 12.27. C11H20N2O3 requires C, 57.87; H, 8.92; N, 12.14%.
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7 g
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6.29 mL
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140 mL
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Synthesis routes and methods IV

Procedure details

Tert-Butyl piperazine-1-carboxylate (4.00 g, 21.4 mmol) is dissolved in dichloromethane (40 mL), cooled to 0° C. and treated with acetic anhydride (2.23 mL, 23.6 mmol) over a period of 2 min. The reaction mixture is stirred at 0° C. for 30 min, LCMS analysis used to indicate completion of the reaction and the volatiles evacuated in vacuo. The residue is treated carefully with NaHCO3 (sat. aq., 50 mL), stirred vigorously for 30 min and the resulting mixture extracted with diethyl ether (4×20 mL). The combined organic extracts are dried (MgSO4), filtered and concentrated in vacuo to afford tert-Butyl-4-acetylpiperazine-1-carboxylate as a white solid (4.53 g, 93%). 1H NMR (400 MHz, DMSO-D6) δ ppm 1.39 (s, 9H), 1.99 (s, 3H), 3.22-3.29 (m, 2H), 3.30-3.34 (m, 2H), 3.36-3.41 (m, 4H); ESI-MS: m/z 229.3 (M+H)+.
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4 g
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40 mL
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2.23 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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